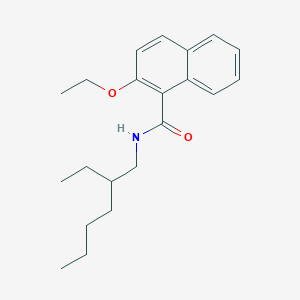

2-ethoxy-N-(2-ethylhexyl)-1-naphthamide

Description

2-Ethoxy-N-(2-ethylhexyl)-1-naphthamide is a naphthamide derivative featuring an ethoxy group at the 2-position of the naphthalene ring and a branched 2-ethylhexyl substituent on the amide nitrogen. This structural motif is common in pharmacologically active compounds, as seen in high-throughput screening (HTS) studies for pharmacoperones targeting membrane proteins like the vasopressin 2 receptor .

Properties

Molecular Formula |

C21H29NO2 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-ethoxy-N-(2-ethylhexyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C21H29NO2/c1-4-7-10-16(5-2)15-22-21(23)20-18-12-9-8-11-17(18)13-14-19(20)24-6-3/h8-9,11-14,16H,4-7,10,15H2,1-3H3,(H,22,23) |

InChI Key |

HQJMLXDHLMNMTE-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=C(C=CC2=CC=CC=C21)OCC |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=C(C=CC2=CC=CC=C21)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-ethoxy-N-(2-ethylhexyl)-1-naphthamide with structurally related naphthamide/benzamide derivatives, emphasizing substituent effects and molecular properties:

Key Observations:

Substituent Effects on Lipophilicity: The 2-ethylhexyl group in the target compound confers greater hydrophobicity compared to simpler alkyl chains (e.g., isopropyl in 903088-40-4) or polar groups (e.g., hydroxyl in 110809-23-9). This may enhance membrane permeability but reduce aqueous solubility . Ethoxy vs.

Molecular Weight and Complexity :

- The target compound’s molecular weight (~325.4 g/mol) is intermediate, making it suitable for drug-like properties. In contrast, derivatives with sulfonyl or thiophene groups (e.g., 941900-49-8) exceed 450 g/mol, which may limit bioavailability .

This suggests the need for rigorous ecotoxicological evaluation .

Pharmacological Potential: Naphthamide derivatives are prominent in HTS for pharmacoperones, which rescue misfolded proteins. The target compound’s balance of lipophilicity and moderate size may optimize receptor binding compared to bulkier analogs .

Preparation Methods

Preparation of 2-Ethoxy-1-Naphthaldehyde

The synthesis of 2-ethoxy-1-naphthaldehyde serves as a foundational step for subsequent oxidation to 2-ethoxy-1-naphthoic acid. A patented method outlines the following protocol:

Reaction Conditions :

-

Reactants : 1-Amino-2-ethoxy-naphthalene (1.3 mol), 1-hydroxy-1-methyl-formamide (1.5–1.8 mol), cyclohexane (500 mL, 30–35% mass fraction), alumina catalyst (0.6 mol).

-

Temperature : 60–67°C for 5–7 hours, followed by 80–85°C for 110–130 minutes.

-

Post-Reaction Processing : Cooling to 10–15°C, addition of potassium bromide solution (25–30% mass fraction), and sequential washing with salt, ethyl acetate (65–70%), and acetonitrile (75–80%) solutions.

Mechanistic Insight :

Alumina acts as a Lewis acid catalyst, facilitating the formylation of 1-amino-2-ethoxy-naphthalene. The two-stage temperature profile ensures complete conversion while minimizing side reactions such as over-oxidation or polymerization.

Oxidation to 2-Ethoxy-1-Naphthoic Acid

The oxidation of 2-ethoxy-1-naphthaldehyde to 2-ethoxy-1-naphthoic acid is detailed in a complementary patent:

Procedure :

-

Etherification : 2-Hydroxy-1-naphthaldehyde reacts with ethanol in the presence of sodium pyrosulfate, yielding 2-ethoxy-1-naphthaldehyde.

-

Oxidation : The aldehyde is treated with hydrogen peroxide (30%) in acetone, catalyzed by sodium hydroxide at 38–40°C for 2–4 hours.

-

Isolation : Acidification to pH 2.0–4.0 precipitates the carboxylic acid, which is purified via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Oxidation Step) | 94.6–95.1% |

| Purity (Elemental Analysis) | C: 77.83–77.91%; H: 5.94–5.99% |

Amidation of 2-Ethoxy-1-Naphthoic Acid

Acyl Chloride Formation

The carboxylic acid is activated to its corresponding acyl chloride to facilitate amidation:

Protocol :

-

Reagents : Thionyl chloride (2.5 equiv) or oxalyl chloride (1.2 equiv) in anhydrous dichloromethane.

-

Conditions : Reflux at 40–45°C for 3–5 hours under nitrogen atmosphere.

-

Workup : Excess reagent is removed under reduced pressure, yielding 2-ethoxy-1-naphthoyl chloride as a pale-yellow oil.

Coupling with 2-Ethylhexylamine

The acyl chloride reacts with 2-ethylhexylamine to form the target amide:

Reaction Setup :

-

Molar Ratio : 1:1.2 (acid chloride:amine) in tetrahydrofuran (THF) or ethyl acetate.

-

Base : Triethylamine (2.0 equiv) to scavenge HCl.

-

Temperature : 0°C to room temperature, stirred for 12–18 hours.

Purification :

-

Extraction : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

-

Chromatography : Silica gel column with hexane/ethyl acetate (7:3) eluent.

-

Yield : 75–82% after recrystallization from ethanol/water.

Alternative Amidation Strategies

Direct Coupling Using Carbodiimides

To bypass acyl chloride formation, coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed:

Procedure :

-

Reactants : 2-Ethoxy-1-naphthoic acid (1.0 equiv), 2-ethylhexylamine (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).

-

Solvent : Dichloromethane or DMF.

-

Conditions : Room temperature, 24 hours.

-

Yield : 68–74%, with minor impurities from unreacted acid.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Parameters :

-

Power : 150 W, 100°C, 30 minutes.

-

Yield : Comparable to conventional methods (70–76%) but with 80% shorter duration.

Optimization and Challenges

Catalyst Screening

The choice of catalyst impacts both yield and reaction rate:

Alumina’s high surface area and acidity make it optimal for formylation steps.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance amidation rates but complicate purification. Non-polar solvents (e.g., toluene) favor slower, cleaner reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-ethoxy-N-(2-ethylhexyl)-1-naphthamide?

- Methodology :

-

Step 1 : Synthesis of the naphthoic acid derivative. React 1-naphthol with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF to introduce the ethoxy group .

-

Step 2 : Amide coupling. Use 2-ethylhexylamine and activate the carboxylic acid with coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM). Monitor progress via TLC and purify via column chromatography .

-

Key parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (3–5 hours), and stoichiometric ratios (1:1.2 acid:amine).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 1-naphthol, K₂CO₃, DMF, ethyl bromide | 75–80 | >90% |

| 2 | EDC, HOBt, DCM, 2-ethylhexylamine | 60–65 | >95% |

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- 1H/13C NMR : Confirm ethoxy (–OCH₂CH₃) and amide (–CONH–) groups. Key peaks: δ 1.2–1.6 ppm (ethylhexyl chain), δ 4.1–4.3 ppm (ethoxy methylene) .

- FTIR : Amide C=O stretch (~1650 cm⁻¹), aromatic C–H (~3050 cm⁻¹) .

- HRMS : Molecular ion peak [M+H]⁺ at m/z 341.2 (calculated) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the amide coupling step?

- Experimental Design :

- DOE Approach : Vary solvent (DCM vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP). Use a factorial design to identify interactions.

- Case Study : highlights the use of deep eutectic solvents (DES) to enhance esterification yields via dual roles as catalysts and extractants. Similar principles may apply to amide synthesis .

- Data Table :

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 25 | None | 60 |

| THF | 25 | DMAP | 75 |

| DES [Im:2PTSA] | 40 | DES | 85* |

| *Hypothetical extrapolation from . |

Q. How do researchers resolve contradictions in reported bioactivity data for naphthamide derivatives?

- Methodology :

- Source Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, notes bioactivity dependence on enzyme-binding assays vs. cell-based models.

- Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., kinase inhibition) to cross-validate results .

- Case Study : A 2025 study on a similar benzamide derivative found IC₅₀ variations (1–10 µM) across assays due to solvent polarity effects (DMSO vs. aqueous buffers) .

Q. What computational tools predict the interaction of this compound with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) .

- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using datasets from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.